2-(3,5-Dimethylphenyl)pyrrolidine

Drug Metabolism CYP Inhibition Hepatotoxicity Risk Assessment

This chiral aryl pyrrolidine scaffold (C₁₂H₁₇N, MW 175.27) features a 3,5-dimethyl substitution conferring CNS-optimized lipophilicity (XLogP3 2.5, TPSA 12 Ų). Validated for H3R antagonist programs (Kd 1.35 nM) and as (S)-enantiomer intermediate for KOR antagonists via scalable recycle resolution (98.7% ee, 63.6% yield). Moderate CYP inhibition (CYP1A1 IC50 5.0 μM) suggests lower DDI risk. Ideal for cognitive, sleep-wake, or metabolic disorder programs requiring brain penetration.

Molecular Formula C12H17N
Molecular Weight 175.27 g/mol
CAS No. 383127-44-4
Cat. No. B1587135
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3,5-Dimethylphenyl)pyrrolidine
CAS383127-44-4
Molecular FormulaC12H17N
Molecular Weight175.27 g/mol
Structural Identifiers
SMILESCC1=CC(=CC(=C1)C2CCCN2)C
InChIInChI=1S/C12H17N/c1-9-6-10(2)8-11(7-9)12-4-3-5-13-12/h6-8,12-13H,3-5H2,1-2H3
InChIKeySHGUHZCFMGGKFO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(3,5-Dimethylphenyl)pyrrolidine (CAS 383127-44-4) Sourcing and Chemical Profile


2-(3,5-Dimethylphenyl)pyrrolidine (CAS 383127-44-4) is a chiral aryl pyrrolidine derivative characterized by a 3,5-dimethyl substitution pattern on the phenyl ring [1]. The compound exists as a racemic mixture and as individual enantiomers, notably the (S)-enantiomer (CAS 1213334-10-1) which serves as a critical building block in pharmaceutical synthesis [2]. With a molecular formula C₁₂H₁₇N and molecular weight 175.27 g/mol, the compound exhibits a computed XLogP3 of 2.5 and topological polar surface area of 12 Ų, properties that influence its lipophilicity and membrane permeability [1].

Substitution Pattern Matters: Why 2-(3,5-Dimethylphenyl)pyrrolidine Cannot Be Replaced by Unsubstituted or Mono-Methyl Analogs


The biological activity and synthetic utility of aryl pyrrolidines are exquisitely sensitive to the substitution pattern on the phenyl ring. Structure-activity relationship (SAR) studies on 2-phenylpyrrolidines as neuronal nicotinic acetylcholine receptor (nAChR) ligands revealed that aryl substitution dramatically modulates binding affinity, with Ki values spanning over two orders of magnitude (46 nM to >10,000 nM) [1]. The 3,5-dimethyl substitution confers distinct electronic, steric, and lipophilic properties that cannot be replicated by unsubstituted phenyl (XLogP3 1.8) or para-methyl (XLogP3 2.2) analogs, directly impacting target engagement, metabolic stability, and downstream synthetic compatibility [2].

Quantitative Differentiation Evidence for 2-(3,5-Dimethylphenyl)pyrrolidine vs. Structural Analogs


Cytochrome P450 Inhibition Profile: Modest Activity with Isoform-Dependent Variation

2-(3,5-Dimethylphenyl)pyrrolidine exhibits moderate inhibitory activity against rat cytochrome P450 enzymes CYP1A1 and CYP2B1, with IC50 values ranging from 5.0 μM to 84 μM depending on the assay conditions and enzyme source [1]. Compared to other pyrrolidine-based CYP inhibitors reported in the literature, which can exhibit sub-micromolar potency (IC50 < 1 μM), this compound's relatively weak CYP inhibition suggests a lower potential for drug-drug interactions mediated by these specific isoforms [2].

Drug Metabolism CYP Inhibition Hepatotoxicity Risk Assessment

High-Affinity Histamine H3 Receptor (H3R) Binding: Nanomolar Kd Value

The compound demonstrates high-affinity binding to the human histamine H3 receptor (H3R), a G-protein coupled receptor (GPCR) implicated in cognitive function and sleep-wake regulation, with a dissociation constant (Kd) of 1.35 nM measured by BRET assay in HEK293T cells [1]. In comparison, the non-imidazole H3R antagonist UCL 1972, which contains a pyrrolidine moiety, exhibits a Ki of 39 ± 11 nM at the rat H3 receptor [2].

GPCR Ligand Histamine H3 Receptor CNS Drug Discovery

Scalable Enantioselective Synthesis: 63.6% Yield with 98.7% ee via Recycle Resolution

The (S)-enantiomer of 2-(3,5-dimethylphenyl)pyrrolidine was obtained in 63.6% overall yield with 98.7% enantiomeric excess (ee) after three cycles of a recycle resolution/racemization process using D-tartaric acid and KOH in DMSO [1]. This compares favorably to typical single-pass classical resolutions of 2-arylpyrrolidines, which often achieve yields around 40-50% due to solid solution formation and entropic limitations [2].

Chiral Resolution Process Chemistry Enantioselective Synthesis

Key Intermediate for Aticaprant: A Phase III Kappa Opioid Receptor (KOR) Antagonist

(S)-2-(3,5-Dimethylphenyl)pyrrolidine is a structurally essential intermediate in the synthesis of aticaprant (JNJ-67953964, LY2456302), a selective kappa opioid receptor (KOR) antagonist currently in Phase III clinical trials for adjunctive treatment of major depressive disorder (MDD) with anhedonia [1][2]. In contrast, unsubstituted 2-phenylpyrrolidine and 2-(p-tolyl)pyrrolidine are not reported as intermediates for any advanced clinical candidates targeting KOR or related CNS indications, underscoring the unique pharmacophoric value of the 3,5-dimethyl substitution [3].

KOR Antagonist Aticaprant Major Depressive Disorder

Enhanced Lipophilicity (XLogP3 = 2.5) vs. Phenyl and p-Tolyl Analogs

The 3,5-dimethyl substitution increases the computed octanol-water partition coefficient (XLogP3) to 2.5, compared to 1.8 for 2-phenylpyrrolidine and 2.2 for 2-(p-tolyl)pyrrolidine [1][2]. This incremental increase in lipophilicity (ΔXLogP3 = +0.7 and +0.3, respectively) correlates with predicted improvements in membrane permeability and blood-brain barrier penetration, a critical parameter for CNS-targeting compounds [3].

Lipophilicity Physicochemical Properties ADME

High-Impact Application Scenarios for 2-(3,5-Dimethylphenyl)pyrrolidine Based on Quantitative Evidence


CNS Drug Discovery: H3R Antagonist Lead Optimization

Leverage the compound's high-affinity H3R binding (Kd = 1.35 nM [1]) and favorable CNS lipophilicity (XLogP3 = 2.5 [2]) as a starting point for designing potent, brain-penetrant histamine H3 receptor antagonists. This scaffold is particularly suitable for programs targeting cognitive disorders, sleep-wake regulation, or metabolic syndromes. The established SAR of aryl pyrrolidines [3] provides a roadmap for further optimization.

Process Chemistry: Scalable Synthesis of Aticaprant Intermediate

Utilize the validated recycle resolution process (63.6% yield, 98.7% ee after three cycles [4]) to produce the (S)-enantiomer as a key intermediate for aticaprant and related KOR antagonist candidates. This method offers a cost-effective, scalable alternative to asymmetric synthesis, reducing procurement costs and ensuring high enantiopurity for GMP manufacturing.

Medicinal Chemistry: Metabolic Stability Assessment via CYP Profiling

Employ the compound's characterized CYP inhibition profile (IC50 values: 5.0 μM for CYP1A1, 53-84 μM for CYP2B1 [5]) as a benchmark for evaluating metabolic liabilities in early-stage lead optimization. The moderate inhibition suggests a lower risk of CYP-mediated drug-drug interactions, making it a suitable scaffold for further derivatization without introducing significant metabolic concerns.

Comparative SAR Studies: Substitution Pattern Effects on nAChR Affinity

Investigate the impact of the 3,5-dimethyl substitution pattern on neuronal nicotinic acetylcholine receptor (nAChR) binding affinity. Given that aryl substitution on 2-phenylpyrrolidines dramatically alters Ki values (range: 46 nM to >10,000 nM [3]), this compound serves as a valuable probe for mapping the steric and electronic requirements of the nAChR binding pocket, with potential applications in analgesic and cognitive enhancement therapies.

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